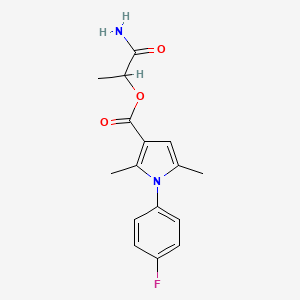![molecular formula C18H12N2S B10798543 4,6-Diphenylthieno[3,2-d]pyrimidine](/img/structure/B10798543.png)
4,6-Diphenylthieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-122 is a compound that has garnered attention in scientific research due to its unique properties and potential applications. It is part of a series of compounds known for their activity against certain biological targets, making it a subject of interest in fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-122 typically involves a series of organic reactions starting from readily available precursors. The exact synthetic route can vary, but it often includes steps such as nucleophilic substitution, cyclization, and functional group modifications. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of OSM-S-122 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
OSM-S-122 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of OSM-S-122 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-122 may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
OSM-S-122 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of OSM-S-122 involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the induction of cell death in cancer cells. The molecular targets and pathways involved in these effects are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
OSM-S-122 is part of a series of compounds that includes OSM-S-106 and other aminothienopyrimidine derivatives . These compounds share a common core structure but differ in their functional groups and substituents.
Uniqueness
What sets OSM-S-122 apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. For example, OSM-S-122 may exhibit higher potency or selectivity for certain biological targets compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H12N2S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4,6-diphenylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H12N2S/c1-3-7-13(8-4-1)16-11-15-18(21-16)17(20-12-19-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
QDXZKUSOZDDGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10798464.png)
![3-(4-Chlorothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10798486.png)
![(5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798488.png)
![6-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798493.png)
![[3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B10798495.png)
![3-[4-(Dimethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798496.png)
![(6-Bromothieno[3,2-d]pyrimidin-4-yl)hydrazine](/img/structure/B10798504.png)
![4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B10798513.png)
![4-(6-Bromothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798521.png)
![6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798526.png)
![6-Bromo-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B10798530.png)

![4-(6-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798535.png)
![6-(4-Tert-butylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798536.png)
